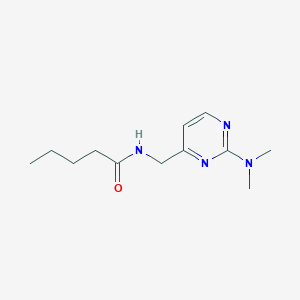

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group. Pyrimidine derivatives have been found in many pharmaceuticals and are known for their wide range of biological activities .

Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions, and the pyrimidine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds. The presence of the pyrimidine ring might make the compound somewhat polar .Scientific Research Applications

Anticholinergic Activity Research

Research on the anticholinergic activity of compounds structurally related to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide has been conducted. One study synthesized four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide and tested their anticholinergic activity, revealing significant differences in potency among the isomers. This research highlights the potential for developing new therapeutic agents for overactive detrusor syndrome (Oyasu et al., 1994).

Histone Deacetylase Inhibitor Development

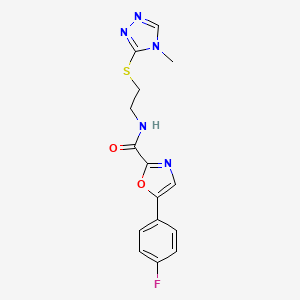

Another study focused on the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a small molecule histone deacetylase (HDAC) inhibitor with selective inhibition of HDACs 1-3 and 11. MGCD0103 has shown significant antitumor activity in vivo and has entered clinical trials, indicating its potential as an anticancer drug (Zhou et al., 2008).

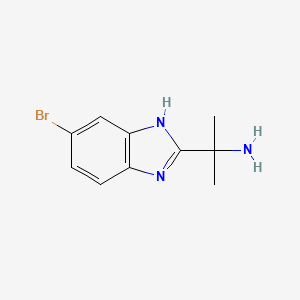

Cyclin-Dependent Kinase Inhibitors

Further research involved the synthesis and analysis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of cell cycle progression. This work contributes to the development of potential cancer therapeutics by targeting CDK2 and related kinases (Wang et al., 2004).

Spectroscopic and Molecular Structure Investigations

Another study conducted comprehensive theoretical and experimental structural studies on a related compound, providing insights into its stability, electronic structures, and potential structure-activity relationships. This research aids in understanding the molecular basis of the biological activity of such compounds (Mansour & Ghani, 2013).

Mechanism of Action

Target of Action

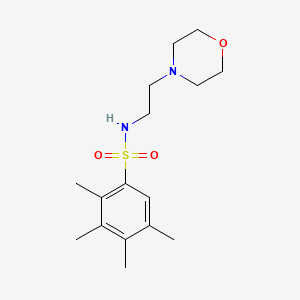

Compounds with a similar pyrimidine structure have been reported to exhibit a wide range of pharmacological applications . They are known to interact with various targets such as tyrosine kinases , which play crucial roles in cell signaling pathways.

Mode of Action

Similar pyrimidine derivatives have been reported to interact with their targets and cause changes in cellular processes . For instance, some pyrimidine-based drugs are known to modulate myeloid leukemia .

Biochemical Pathways

Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities .

Result of Action

Similar pyrimidine derivatives have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-4-5-6-11(17)14-9-10-7-8-13-12(15-10)16(2)3/h7-8H,4-6,9H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPISYAPERLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC(=NC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)

amine](/img/structure/B2993226.png)

![1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2993227.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)

![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)

![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)